molecular formula C8H6FNO2 B8415646 3-Fluoro-2-vinylisonicotinic acid

3-Fluoro-2-vinylisonicotinic acid

Cat. No.: B8415646
M. Wt: 167.14 g/mol
InChI Key: AYNBKXQXOYARNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-2-vinylisonicotinic acid is a fluorinated derivative of isonicotinic acid (pyridine-4-carboxylic acid) featuring a fluorine atom at the 3-position and a vinyl group (-CH=CH₂) at the 2-position of the pyridine ring.

Properties

Molecular Formula

C8H6FNO2

Molecular Weight

167.14 g/mol

IUPAC Name

2-ethenyl-3-fluoropyridine-4-carboxylic acid

InChI

InChI=1S/C8H6FNO2/c1-2-6-7(9)5(8(11)12)3-4-10-6/h2-4H,1H2,(H,11,12)

InChI Key

AYNBKXQXOYARNQ-UHFFFAOYSA-N

Canonical SMILES

C=CC1=NC=CC(=C1F)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Comparisons

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications
3-Chloro-2-(trifluoromethyl)isonicotinic acid 749875-02-3 C₇H₃ClF₃NO₂ 225.55 Cl (3), CF₃ (2) Pharmaceutical intermediates
5-(3-Fluorophenyl)-2-hydroxyisonicotinic acid 1267011-08-4 C₁₂H₈FNO₃ 233.20 3-Fluorophenyl (5), OH (2) Drug synthesis, biochemical research
3-Fluoro-2-methoxyisonicotinic acid 1214362-24-9 C₇H₆FNO₃ 171.13 F (3), OCH₃ (2) Biochemical reagents
2-(Trifluoromethoxy)isonicotinic acid Not provided C₇H₄F₃NO₃ ~207.11 (calculated) OCF₃ (2) Industrial chemistry
2-Chloro-5-fluoronicotinic acid Not provided C₆H₃ClFNO₂ 175.55 (calculated) Cl (2), F (5) Pharmaceutical impurities

Key Observations :

  • The vinyl group in the target compound may offer moderate electron withdrawal via conjugation . Halogen vs. Alkoxy/Hydroxy Groups: Chlorine () and fluorine () increase metabolic stability but differ in steric and electronic effects. Methoxy () and hydroxy groups () introduce hydrogen-bonding capacity, influencing solubility and biological activity .
  • Synthetic Accessibility :

    • 3-Chloro-2-(trifluoromethyl)isonicotinic acid () is synthesized via high-yield routes (97% purity), suggesting industrial feasibility for similar derivatives .
    • Methoxy-substituted analogs () are marketed as biochemical reagents, indicating straightforward synthetic protocols .
  • Safety and Handling :

    • 2-(Trifluoromethoxy)isonicotinic acid () follows GHS classifications based on Japanese regulatory data, highlighting the need for rigorous safety protocols for fluorinated compounds .

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